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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-piperidine

Cat. No.: B012417 Get Quote

An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Structure, Properties, and

Synthesis

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-ylmethyl)piperidine,

a heterocyclic compound incorporating both piperidine and pyrrolidine moieties. These

saturated nitrogen-containing rings are prevalent structural motifs in a vast array of

pharmaceuticals and natural products, suggesting the potential utility of this compound as a

building block in drug discovery and development.[1][2][3] This document will delve into the

chemical structure, predicted physicochemical properties, a robust synthetic protocol, and the

potential pharmacological relevance of this molecule for researchers, scientists, and drug

development professionals.

Core Molecular Identity and Structure
2-(Pyrrolidin-1-ylmethyl)piperidine is a diamine featuring a piperidine ring substituted at the 2-

position with a methyl group that is, in turn, linked to the nitrogen atom of a pyrrolidine ring.

IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine[4]

CAS Number: 100158-63-2[4]

Molecular Formula: C₁₀H₂₀N₂[4]
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Molecular Weight: 168.28 g/mol [4]

Synonyms: 2-Pyrrolidin-1-ylmethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine[4]

The fundamental structure consists of two saturated heterocyclic amines joined by a methylene

bridge. This arrangement offers several points for potential chemical modification, making it an

interesting scaffold for creating libraries of compounds.

Chemical Structure Visualization
Caption: 2D structure of 2-(pyrrolidin-1-ylmethyl)piperidine.

Physicochemical Properties: A Predictive Analysis
Direct experimental data for 2-(Pyrrolidin-1-ylmethyl)piperidine is scarce. However, we can

predict its properties with a high degree of confidence based on the well-characterized nature

of its constituent piperidine and pyrrolidine rings.
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Property
Predicted Value /
Description

Rationale

pKa (Protonated Amines)
pKa₁ ≈ 11.2 (Piperidine N)

pKa₂ ≈ 8.0-9.0 (Pyrrolidine N)

The pKa of the piperidinium

ion is approximately 11.22.[5]

The pyrrolidine nitrogen is part

of a tertiary amine, which is

typically less basic than a

secondary amine due to steric

hindrance and solvation

effects. Therefore, the

piperidine nitrogen is expected

to be the more basic site. The

pKa of pyrrolidine is around

11.3.[6] However, as a tertiary

amine in the target molecule,

its pKa will be lower.

LogP (Octanol-Water Partition

Coefficient)
1.2 - 2.0

PubChem provides a

computed XLogP3 value of

1.2.[4] This indicates moderate

lipophilicity, suggesting

reasonable solubility in both

aqueous and organic media, a

desirable trait for drug

candidates.

Solubility

Miscible with water, especially

in its protonated salt form.

Soluble in common organic

solvents like ethanol,

methanol, and

dichloromethane.

The presence of two nitrogen

atoms capable of hydrogen

bonding suggests good water

solubility. As a base, its

solubility in acidic aqueous

solutions will be high due to

salt formation.

Boiling Point ~220-240 °C This is an estimation based on

the boiling point of similar-

sized diamines and substituted

piperidines. For example, N-
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methylpiperidine boils at 106-

107°C, and the increased

molecular weight and

hydrogen bonding capability of

the target molecule will

significantly raise its boiling

point.

Appearance
Colorless to pale yellow liquid

at room temperature.

Simple alkylamines and

saturated heterocycles like

piperidine are typically

colorless liquids.[5]

Stereochemistry

The carbon at position 2 of the

piperidine ring is a chiral

center. Therefore, the

compound can exist as a

racemic mixture of two

enantiomers, (R)- and (S)-2-

(pyrrolidin-1-

ylmethyl)piperidine. The

synthesis from achiral

precursors will result in the

racemate.

The C2 carbon is bonded to

four different groups: the

piperidine nitrogen (N1), a

hydrogen atom, the piperidine

C3 carbon, and the methylene

bridge to the pyrrolidine.

Asymmetric synthesis would

be required to obtain a single

enantiomer.[7][8]

Proposed Synthesis Protocol: Reductive Amination
A reliable and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)piperidine is via

reductive amination. This common and robust reaction involves the condensation of an

aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding

amine.[8][9]

This specific synthesis would utilize piperidine-2-carbaldehyde and pyrrolidine.

Reaction Scheme
Piperidine-2-carbaldehyde + Pyrrolidine → [Iminium Intermediate] --(Reduction)--> 2-

(Pyrrolidin-1-ylmethyl)piperidine
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Experimental Workflow

Reaction Setup Reduction Workup & Purification

Dissolve Piperidine-2-carbaldehyde
in Methanol Add Pyrrolidine (1.1 eq) Stir at Room Temp (1h) Cool to 0°C

Formation of
Iminium Intermediate Add NaBH4 (1.5 eq)

portion-wise Warm to RT, Stir (12h) Quench with H2OReaction Complete Concentrate in vacuo Extract with DCM Dry (Na2SO4), Filter Purify by Column Chromatography Final_ProductYields Pure Compound

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesis.

Detailed Step-by-Step Methodology
Reaction Setup: To a solution of piperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a

round-bottom flask, add pyrrolidine (1.1 eq) dropwise at room temperature.

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of

the iminium intermediate can be monitored by TLC or LC-MS.

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄)

(1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

Causality Note:Portion-wise addition of the reducing agent is crucial to control the

exothermic reaction and prevent side reactions.

Reaction Completion: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 12 hours.

Workup: Quench the reaction by the slow addition of water. Remove the methanol under

reduced pressure.

Extraction: Add saturated aqueous sodium bicarbonate solution to the residue and extract

the aqueous layer with dichloromethane (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a

gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking on the

column) to afford the pure 2-(Pyrrolidin-1-ylmethyl)piperidine.

Spectroscopic Characterization (Predicted)
A key aspect of synthesizing and verifying a novel compound is its spectroscopic analysis.

Based on the structure, the following ¹³C and ¹H NMR spectral data can be predicted.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms,

assuming the chair conformations of the piperidine ring interconvert rapidly at room

temperature.

Piperidine Ring:

C2: ~60-65 ppm (adjacent to two nitrogen atoms)

C6: ~45-50 ppm (adjacent to one nitrogen)

C3, C4, C5: ~20-30 ppm (aliphatic carbons)

Methylene Bridge:

-CH₂-: ~55-60 ppm

Pyrrolidine Ring:

N-CH₂: ~50-55 ppm

-CH₂-: ~20-25 ppm

Rationale:The chemical shifts are estimated based on standard values for N-substituted

piperidines and pyrrolidines. The carbons directly attached to nitrogen atoms (C2, C6, N-CH₂ of

pyrrolidine, and the methylene bridge) will be the most downfield shifted due to the deshielding

effect of the electronegative nitrogen.[10]
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¹H NMR Spectroscopy
The ¹H NMR spectrum will be complex due to overlapping signals and diastereotopic protons.

Key expected signals include:

N-H (Piperidine): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange

with D₂O.

C-H (C2 of Piperidine): A multiplet around 2.5-3.0 ppm.

Methylene Bridge (-CH₂-): Two distinct signals (doublets of doublets, AB quartet) in the 2.2-

2.8 ppm range due to being diastereotopic.

Other Piperidine & Pyrrolidine Protons (-CH₂-): A complex series of multiplets between 1.2

and 2.8 ppm.

Applications in Research and Drug Development
The combination of piperidine and pyrrolidine rings in a single molecule is of significant interest

to medicinal chemists. Both heterocycles are considered "privileged scaffolds" as they are

frequently found in biologically active compounds.[1][2][11]

CNS Agents: The piperidine moiety is a core component of many drugs targeting the central

nervous system, including antipsychotics and analgesics.[11] The overall lipophilicity of 2-

(Pyrrolidin-1-ylmethyl)piperidine suggests it may cross the blood-brain barrier.

Receptor Ligands: The two basic nitrogen atoms can act as hydrogen bond acceptors and

can be protonated to interact with negatively charged residues in receptor binding pockets

(e.g., GPCRs, ion channels).

Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. If resolved

into its enantiomers, this compound could be explored as a novel chiral ligand.[7]

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a versatile starting

fragment for elaboration into more complex drug candidates.[12][13] Its structure allows for

modification at the piperidine nitrogen, the piperidine ring, or the pyrrolidine ring.
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In conclusion, 2-(Pyrrolidin-1-ylmethyl)piperidine is a compound with significant potential as a

building block in medicinal chemistry and materials science. Its synthesis is achievable through

standard organic chemistry techniques, and its structure provides a rich platform for further

chemical exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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